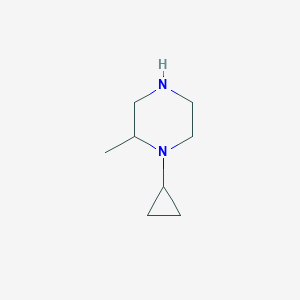

1-Cyclopropyl-2-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Inhibitory and Binding Properties

- The compound demonstrates selective binding and inhibitory properties, evident in its potency as a ligand for the glycine modulatory site on the N-methyl-D-aspartate receptor complex. This specific interaction suggests its potential in treating neuropathologies linked with excessive activation of N-methyl-D-aspartate receptor-coupled cation channels (Skolnick et al., 1989).

Pharmacological Profile and Analgesic Effects

- The pharmacological characteristics of certain derivatives, like FR122047, indicate significant selectivity and potency in inhibiting cyclooxygenase-1 over cyclooxygenase-2. This specificity offers insights into their analgesic effects in chemical nociceptive models and positions them as potential agents for pain management (Ochi et al., 2000).

Ethylene Inhibition and Agricultural Applications

- Compounds like 1-methylcyclopropene, closely related to 1-Cyclopropyl-2-methylpiperazine, are known for their ethylene inhibition properties. They are used extensively in agriculture to delay ripening and maintain the quality of fruits and vegetables, showcasing the compound's potential in enhancing food preservation and shelf-life (Blankenship & Dole, 2003; Watkins, 2006).

Psychoactive and Cognitive Effects

- Certain derivatives of 1-Cyclopropyl-2-methylpiperazine, like mCPP, have been utilized in psychopharmacology research due to their affinity for serotonin receptors and potential effects on mood and cognitive functions. These interactions offer a window into the compound's potential therapeutic applications in managing conditions related to serotonin function (Silverstone et al., 1994).

Repellent Properties and Vector Control

- Research on derivatives like SS220, related to 1-Cyclopropyl-2-methylpiperazine, indicates their effectiveness as arthropod repellents. Such properties are crucial in developing strategies for disease vector control and reducing the spread of vector-borne diseases (Klun et al., 2003).

Postharvest Preservation

- The application of 1-methyl cyclopropene (1-MCP), a related compound, in postharvest preservation of fruits and vegetables, demonstrates its potential in maintaining nutritional quality, inhibiting undesirable enzymatic activities, and conserving volatile compounds that are essential for flavor and aroma (Bakpa et al., 2022).

Mechanism of Action

Target of Action

Piperazine derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Piperazine compounds, in general, are thought to exert their effects by interacting with various receptors and enzymes in the body .

Biochemical Pathways

Piperazine derivatives are involved in a wide range of biological and pharmaceutical activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-2-methylpiperazine . .

properties

IUPAC Name |

1-cyclopropyl-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-7-6-9-4-5-10(7)8-2-3-8/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWWWZDHOHKRPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-methylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2565276.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2565282.png)

![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)

![1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2565290.png)

![2-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2565293.png)